1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine
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Overview
Description
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is a heterocyclic compound that contains an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine can be synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of nitrile oxides with alkenes or alkynes to form the oxazoline ring . The reaction typically occurs at room temperature in methanol or other solvents, with reaction times varying from 5 to 10 hours depending on the specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Amino alcohols.
Substitution: Alkylated amines.
Scientific Research Applications
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is not fully understood. it is believed to interact with various molecular targets through its oxazoline ring and amine group. These interactions can lead to the modulation of biological pathways, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2-oxazole: Similar structure but lacks the propan-1-amine group.
1,2-Oxazole: Contains an oxazole ring but differs in the degree of saturation and functional groups.
Imidazole: Another heterocyclic compound with a different ring structure and nitrogen positioning.
Uniqueness
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is unique due to its combination of an oxazoline ring and an amine group, which provides distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C6H12N2O |
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Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N2O/c1-2-5(7)6-3-4-9-8-6/h5H,2-4,7H2,1H3 |
InChI Key |
UNSJLLPJFJIFPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NOCC1)N |
Origin of Product |
United States |
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